![molecular formula C13H17BrO2 B1467697 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene CAS No. 1276075-69-4](/img/structure/B1467697.png)
4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene
Overview
Description
4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene (4-BCPEB) is an organic compound that has been studied for its potential use in various scientific research applications. It is an aromatic compound with a molecular formula of C12H15BrO2. 4-BCPEB is a derivative of benzene and is a member of the class of compounds known as phenyl ethers. It has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and a reagent.
Scientific Research Applications
4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in the synthesis of other organic compounds. Additionally, 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene has been used in the syntheses of various pharmaceuticals, such as anticonvulsants and anxiolytics.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene is not fully understood. However, it is believed to act as a substrate for certain enzymes in the body, which can then be used to synthesize other compounds. Additionally, 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene has been shown to act as an inhibitor of certain enzymes, which can be used to regulate the activity of those enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which can be used to regulate their activity. Additionally, 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene has been shown to act as a substrate for certain enzymes, which can then be used to synthesize other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene in laboratory experiments include its low cost and its availability. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene is a hazardous compound and should be handled with care. Additionally, it is important to note that 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene can be toxic in high concentrations and should not be used in experiments involving live cells or organisms.
Future Directions
There are a number of potential future directions for 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and therapies. Additionally, further research into its synthesis method and the development of new methods for synthesizing 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene could lead to new and improved applications. Finally, further research into the safety and toxicity of 4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene could lead to improved safety protocols for its use in laboratory experiments.
properties
IUPAC Name |
4-bromo-2-cyclopentyloxy-1-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-2-15-12-8-7-10(14)9-13(12)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTOMKOXFMQRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopentyloxy-1-ethoxy-benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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